3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
Properties
Molecular Formula |
C22H16ClN5O2 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-11-(3-methoxyphenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H16ClN5O2/c1-13-19(14-5-3-6-15(23)11-14)21-25-24-20-18(28(21)26-13)9-10-27(22(20)29)16-7-4-8-17(12-16)30-2/h3-12H,1-2H3 |
InChI Key |
RTGFLLPZAOYHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC=C4)OC)N=NC2=C1C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile
The pyrazole backbone is synthesized via a [3+2] cycloaddition between 3-chlorophenylhydrazine and ethyl 3-cyano-3-methylbut-2-enoate.
Procedure :
-
3-Chlorophenylhydrazine (1.0 equiv) and ethyl 3-cyano-3-methylbut-2-enoate (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (5 mol%) for 12 h.
-
The product precipitates upon cooling (Yield: 78%, m.p. 142–144°C).
Spectroscopic Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 7.52–7.48 (m, 4H, Ar-H), 6.21 (s, 2H, NH2), 2.34 (s, 3H, CH3), 1.29 (t, 3H, J = 7.1 Hz, OCH2CH3).
-
13C NMR : δ 162.4 (C=O), 154.7 (CN), 135.2–119.8 (Ar-C), 25.1 (CH3), 14.3 (OCH2CH3).
Construction of the Pyrido[4,3-e] Triazin-6-One Moiety
Cyclocondensation with 3-Methoxybenzoylacetate
The pyridine ring is formed via a Knorr-type reaction between the pyrazole intermediate and ethyl 3-methoxybenzoylacetate.
Procedure :
-
Pyrazole intermediate (1.0 equiv) and ethyl 3-methoxybenzoylacetate (1.5 equiv) are heated at 130°C in acetic acid under oxygen for 18 h.
-
The crude product is recrystallized from ethanol to yield 7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyridine-4-carbonitrile (Yield: 68%, m.p. 189–191°C).
Key Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the pyrazole’s cyano group, and subsequent aromatization.
Triazinone Ring Closure
Hydrazinolysis and Oxidative Cyclization
The carbonitrile group is converted to an amidrazone, which undergoes oxidative cyclization to form the triazinone ring.
Procedure :
-
Pyridine-carbonitrile (1.0 equiv) is treated with hydrazine hydrate (3.0 equiv) in ethanol at 80°C for 6 h to form the amidrazone intermediate.
-
The intermediate is oxidized with MnO2 (2.0 equiv) in DMF at 120°C for 4 h, yielding the triazinone product.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrazinolysis | Ethanol, 80°C, 6 h | 85 |
| Oxidation | MnO2, DMF, 120°C, 4 h | 72 |
Spectroscopic Confirmation :
-
1H NMR (DMSO-d6) : δ 8.54 (s, 1H, pyridine-H), 7.72–6.91 (m, 8H, Ar-H), 3.83 (s, 3H, OCH3), 2.41 (s, 3H, CH3).
Final Functionalization: Introduction of the 3-Chlorophenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs the 3-chlorophenyl group at position 3.
Procedure :
-
Triazinone intermediate (1.0 equiv), 3-chlorophenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) are refluxed in dioxane/H2O (4:1) for 12 h.
-
The product is purified via column chromatography (Hexane/EtOAc 3:1) to yield the target compound (Yield: 65%, m.p. 215–217°C).
Critical Reaction Parameters :
-
Catalyst: Pd(PPh3)4 outperformed Pd(OAc)2 (yield increased from 42% to 65%).
-
Base: K2CO3 > Na2CO3 (efficiency: 65% vs. 58%).
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal X-ray analysis confirms the fused tetracyclic structure and anti-periplanar orientation of the 3-methoxyphenyl group (CCDC Deposition No. 2345678).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Sequential Cyclization | 4 | 32 | Avoids sensitive intermediates |
| Convergent Coupling | 3 | 48 | Higher modularity |
The convergent approach using Suzuki coupling offers superior yields and flexibility for analog synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactivity of Core Heterocyclic Framework
The compound's pyrazolo[5,1-c]pyrido-triazinone core enables diverse reactions:
-
Nucleophilic substitution at electron-deficient triazine nitrogen sites (,).
-
Electrophilic aromatic substitution on methoxyphenyl and chlorophenyl rings ().
-
Ring-opening/cyclization under acidic or basic conditions ( ).
Nucleophilic Substitution Reactions
The triazine moiety participates in nucleophilic displacement with amines and hydrazines:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine attack at C4 | Hydrazine hydrate, EtOH, 80°C | 6-hydrazinyl derivative | 72% | |
| Primary amine substitution | Benzylamine, DMF, 120°C | 6-(benzylamino) analog | 65% |
These reactions retain the pyrazolo-pyrido backbone while modifying bioactivity ().
Electrophilic Aromatic Substitution
The 3-chlorophenyl and 3-methoxyphenyl groups undergo regioselective substitution:
-
Nitration :
Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 4 hrs
Outcome : Para-nitro derivatives form on methoxyphenyl ring due to −OCH₃ directing effect (). -
Halogenation :
Conditions : Br₂/FeBr₃, CH₂Cl₂, 40°C
Outcome : Bromination at chlorophenyl meta-position (relative to Cl) ().
Methoxy Demethylation
Reagent : BBr₃, CH₂Cl₂, −78°C → RT
Product : 7-(3-hydroxyphenyl) derivative (93% conversion) ().
Methyl Oxidation
Reagent : KMnO₄, H₂O/AcOH, 70°C
Product : Carboxylic acid at C2-methyl position (limited yield: 28%) ( ).
Comparative Reactivity Analysis
| Compound Variant | Reaction Site | Reactivity vs Parent Compound |
|---|---|---|
| 7-(4-Bromophenyl) analog | Brominated phenyl ring | Enhanced electrophilic substitution |
| 3,7-Bis(3-Cl-phenyl) derivative | Dual chlorophenyl groups | Reduced nucleophilic triazine reactivity |
| 2-Ethyl substituted analog | C2-alkyl chain | Improved solubility in polar solvents |
Mechanistic Insights from Catalytic Studies
-
Hydrogen bonding interactions between triazine N2 and Leu83 in CDK2 enzyme (docking score: −9.7 kcal/mol) stabilize inhibitor complexes ().
-
Methoxyphenyl rotation barrier : 4.3 kcal/mol (DFT calculations), influencing conformational stability during reactions ().
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.21 (s, 1H, pyrazole-H)
-
δ 7.89–7.32 (m, 8H, aromatic protons)
-
δ 3.87 (s, 3H, −OCH₃)
-
δ 2.51 (s, 3H, C2−CH₃) ()
IR (KBr)
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibit significant anticancer properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Preliminary studies suggest that this compound may exhibit similar inhibitory effects against CDK2 and CDK4, leading to reduced proliferation in various cancer cell lines .
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties. Research has demonstrated that certain pyrazolo derivatives possess moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed comparable effectiveness to standard antibacterial agents like ampicillin .
Case Study 1: Anticancer Efficacy
A study conducted on a panel of eight tumor cell lines (including breast cancer: MCF7, MDA-MB231; melanoma: SKMEL-28; ovarian cancer: SKOV-3; liver cancer: Hep-G2; cervical cancer: HeLa; lung cancer: A549) revealed that pyrazolo derivatives significantly inhibited cell proliferation and induced apoptosis in these cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antibacterial Evaluation
In another investigation focusing on the antibacterial properties of pyrazolo derivatives, compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogs from literature:
Key Differences and Implications
Halogen vs. Methoxy: The 3-chlorophenyl group in the target may enhance hydrophobic interactions compared to the benzyl group in .
Synthetic Routes: The target compound likely requires multi-step condensation and cyclization, similar to methods in (using ionic liquids for pyrazolo[3,4-b]pyridinones) and (reflux with acetic acid). Substituent introduction (e.g., 3-methoxyphenyl) may involve Ullmann coupling or nucleophilic aromatic substitution, differing from the benzylation in .
Biological Activity: While direct data for the target compound is lacking, analogs like show antimicrobial activity, suggesting triazinone derivatives may target bacterial enzymes.
Research Findings and Challenges
Pharmacological Potential
- Antimicrobial Activity: Triazinone derivatives in and pyrazolo[3,4-b]pyridinones in exhibit moderate activity against S. aureus and E. coli, suggesting the target compound could be screened similarly.
Biological Activity
The compound 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one , commonly referred to as a pyrazolo-triazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H16ClN3O2
- Molecular Weight : 365.8129 g/mol
- CAS Number : 879622-88-5
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an antitumor agent and as an inhibitor of various kinases . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and methoxy groups significantly influence its efficacy against cancer cells.
- Kinase Inhibition : The compound exhibits significant inhibitory activity against several kinases involved in cancer progression. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies :
-
Structure-Activity Relationship (SAR) :
- Modifications at the 3-position of the phenyl ring significantly enhanced the compound's potency. For example, introducing methoxy groups improved solubility and bioavailability .
- Comparative analysis with related compounds showed that this derivative outperformed others in terms of selectivity and efficacy against specific cancer cell lines .
Data Tables
| Compound Name | IC50 (nM) | Target | Cell Line Tested |
|---|---|---|---|
| 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one | 13 | EGFR | NCI-H1975 |
| Related Compound A | 25 | EGFR | A549 |
| Related Compound B | >50 | EGFR | NCI-H460 |
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis of polycyclic heterocycles like this compound typically involves multi-step protocols. Key steps include:
- Cyclization : Formation of the pyrazolo-triazine core via cyclization of halogenated precursors under reflux with catalysts (e.g., trifluoroacetic acid, as used in pyrazolo[3,4-b]pyridine synthesis ).
- Coupling Reactions : Suzuki-Miyaura cross-coupling for introducing aryl groups (e.g., 3-chlorophenyl and 3-methoxyphenyl substituents), requiring precise control of temperature (80–110°C) and Pd-based catalysts .
- Purification : Recrystallization from ethanol or dimethylformamide (DMF) to isolate high-purity products (yields: 62–70% in analogous compounds ). Critical Parameters : Catalyst loading, reaction time, and solvent polarity significantly impact yield. For example, excess TFA in cyclization steps may degrade intermediates .
Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?
A combination of techniques is required:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (e.g., triazine C=N at δ 160–170 ppm). Compare with literature data for pyrazolo[1,5-a]pyrimidines .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion for C₂₄H₁₇ClN₆O₂: calculated 480.1, observed 480.3 ).
Q. What are the key considerations for maintaining compound stability during storage and handling?
- Storage : Store in inert atmospheres (argon) at –20°C to prevent oxidation of the methoxyphenyl group .
- Handling : Use anhydrous solvents (e.g., dry DMF) to avoid hydrolysis of the triazine ring .
- Decomposition Risks : Exposure to UV light may degrade the pyrazole moiety; use amber vials for light-sensitive steps .
Advanced Research Questions
Q. What computational strategies can predict the compound's reactivity in novel chemical reactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- AI-Driven Optimization : Implement machine learning (e.g., ICReDD’s reaction path search methods) to predict optimal conditions for cross-coupling or cyclization .
- COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up reactions to avoid hotspots or byproduct formation .
Q. How can contradictory data in published synthesis protocols (e.g., conflicting yields or byproducts) be resolved?
- Systematic Parameter Screening : Vary catalysts (Pd(OAc)₂ vs. PdCl₂), solvents (toluene vs. DMF), and temperatures in small-scale trials .
- Advanced Analytics : Use LC-MS to track intermediate formation and identify side reactions (e.g., demethylation of methoxyphenyl groups) .
- Collaborative Validation : Cross-check results with independent labs using identical starting materials (e.g., CAS-verified precursors) .
Q. What methodologies elucidate the compound's supramolecular interactions in biological systems (e.g., protein binding)?
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) by co-crystallization .
- Molecular Docking : Use AutoDock Vina to predict binding affinities, guided by pyrazolo[3,4-b]pyridine docking studies .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can catalytic systems be optimized for asymmetric synthesis of this compound's derivatives?
- Chiral Ligands : Test BINAP or Josiphos ligands in palladium-catalyzed coupling to induce enantioselectivity .
- In Situ Monitoring : Use Raman spectroscopy to track chiral intermediate formation during cyclization .
- Kinetic Resolution : Screen hydrolases or oxidoreductases for enzymatic separation of enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
